Cas no 197776-07-1 (5-Chloro-2,3-dihydro-2-oxo-1H-indole-1-carboxylic Acid Ethyl Ester)

5-Chloro-2,3-dihydro-2-oxo-1H-indole-1-carboxylic Acid Ethyl Ester Chemical and Physical Properties
Names and Identifiers
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- 1H-INDOLE-1-CARBOXYLIC ACID, 5-CHLORO-2,3-DIHYDRO-2-OXO-, ETHYL ESTER
- 5-Chloro-2,3-dihydro-2-oxo-1H-indole-1-carboxylic Acid Ethyl Ester
- ethyl 5-chloro-2-oxoindoline-1-carboxylate
- starbld0031947
- 197776-07-1
- Ethyl 5-chloro-2-oxo-1-indolinecarboxylate
- SCHEMBL8819820
-
- Inchi: InChI=1S/C11H10ClNO3/c1-2-16-11(15)13-9-4-3-8(12)5-7(9)6-10(13)14/h3-5H,2,6H2,1H3
- InChI Key: CISWMYIMMKQBSJ-UHFFFAOYSA-N
- SMILES: CCOC(=O)N1c2ccc(cc2CC1=O)Cl
Computed Properties
- Exact Mass: 239.0349209Da
- Monoisotopic Mass: 239.0349209Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.6Ų
- XLogP3: 2.1
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 359.2±52.0 °C at 760 mmHg
- Flash Point: 171.0±30.7 °C
- Solubility: Dichloromethane, Ethyl Acetate, Methanol
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
5-Chloro-2,3-dihydro-2-oxo-1H-indole-1-carboxylic Acid Ethyl Ester Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Chloro-2,3-dihydro-2-oxo-1H-indole-1-carboxylic Acid Ethyl Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C433053-5g |
5-Chloro-2,3-dihydro-2-oxo-1H-indole-1-carboxylic Acid Ethyl Ester |
197776-07-1 | 5g |
$1263.00 | 2023-05-18 | ||
TRC | C433053-500mg |
5-Chloro-2,3-dihydro-2-oxo-1H-indole-1-carboxylic Acid Ethyl Ester |
197776-07-1 | 500mg |
$ 178.00 | 2023-09-08 | ||
TRC | C433053-2.5g |
5-Chloro-2,3-dihydro-2-oxo-1H-indole-1-carboxylic Acid Ethyl Ester |
197776-07-1 | 2.5g |
$781.00 | 2023-05-18 | ||
TRC | C433053-1000mg |
5-Chloro-2,3-dihydro-2-oxo-1H-indole-1-carboxylic Acid Ethyl Ester |
197776-07-1 | 1g |
$328.00 | 2023-05-18 | ||
TRC | C433053-100mg |
5-Chloro-2,3-dihydro-2-oxo-1H-indole-1-carboxylic Acid Ethyl Ester |
197776-07-1 | 100mg |
$ 58.00 | 2023-09-08 | ||
TRC | C433053-1g |
5-Chloro-2,3-dihydro-2-oxo-1H-indole-1-carboxylic Acid Ethyl Ester |
197776-07-1 | 1g |
$ 265.00 | 2022-06-06 | ||
TRC | C433053-250mg |
5-Chloro-2,3-dihydro-2-oxo-1H-indole-1-carboxylic Acid Ethyl Ester |
197776-07-1 | 250mg |
$ 110.00 | 2023-09-08 |
5-Chloro-2,3-dihydro-2-oxo-1H-indole-1-carboxylic Acid Ethyl Ester Related Literature
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Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
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Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
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Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
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W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417
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Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
Additional information on 5-Chloro-2,3-dihydro-2-oxo-1H-indole-1-carboxylic Acid Ethyl Ester
Research Brief on 5-Chloro-2,3-dihydro-2-oxo-1H-indole-1-carboxylic Acid Ethyl Ester (CAS: 197776-07-1)
The compound 5-Chloro-2,3-dihydro-2-oxo-1H-indole-1-carboxylic Acid Ethyl Ester (CAS: 197776-07-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This indole derivative is recognized for its potential as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and inflammatory pathways. Recent studies have explored its structural versatility and pharmacological properties, positioning it as a promising candidate for drug development.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a precursor in the synthesis of novel kinase inhibitors. The research highlighted its ability to undergo selective modifications at the indole core, enabling the development of compounds with enhanced binding affinity for specific kinase targets. The study also reported improved synthetic yields (up to 85%) using optimized catalytic conditions, underscoring its practical utility in medicinal chemistry.
Further research in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated the compound's application in designing potent PDE4 inhibitors. The ethyl ester moiety was found to significantly improve membrane permeability, while the chloro-substituted indole scaffold contributed to selective enzyme inhibition. These findings suggest potential applications in treating chronic obstructive pulmonary disease (COPD) and other inflammatory conditions.
Recent advancements in analytical characterization techniques, including high-resolution mass spectrometry (HRMS) and X-ray crystallography, have provided deeper insights into the compound's molecular interactions. A 2024 ACS Omega publication detailed its crystalline structure and hydrogen-bonding patterns, which are critical for understanding its reactivity in biological systems.
Ongoing clinical investigations are exploring derivatives of this compound as potential therapeutics for neurodegenerative diseases. Preliminary data from Nature Chemical Biology (2024) indicate neuroprotective effects in in vitro models of Parkinson's disease, though further in vivo validation is required. The compound's low cytotoxicity profile (IC50 > 100 μM in HEK293 cells) supports its suitability for pharmaceutical development.
Industry reports from 2024 highlight growing commercial interest in this intermediate, with several pharmaceutical companies filing patents for novel synthetic routes and applications. The global market for indole-based pharmaceuticals is projected to expand at a CAGR of 6.2% from 2024 to 2030, further emphasizing the importance of this research area.
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